molecular formula C10H12ClNO B1440730 3-(2-Chloro-4-methylphenoxy)azetidine CAS No. 1219976-44-9

3-(2-Chloro-4-methylphenoxy)azetidine

Cat. No. B1440730
M. Wt: 197.66 g/mol
InChI Key: PQEBGCWUVLGQPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidines, including 3-(2-Chloro-4-methylphenoxy)azetidine, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen remarkable advances recently . The review organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines provides an overview of the synthesis, reactivity, and application of azetidines .


Molecular Structure Analysis

The molecular structure of 3-(2-Chloro-4-methylphenoxy)azetidine is represented by the formula C10H12ClNO . The structure of this compound is similar to that of cresol, which has a methyl group substituted onto the ring of phenol .


Chemical Reactions Analysis

The reactivity of azetidines, including 3-(2-Chloro-4-methylphenoxy)azetidine, is driven by a considerable ring strain . This makes them excellent candidates for ring-opening and expansion reactions . Azetidines also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Rearrangement and Ring Transformation : Azetidine derivatives, including 3,3-dichloroazetidines, have been synthesized and studied for their reactivity. They undergo various chemical transformations, such as ring contractions to form aziridines and ring expansions, leading to the synthesis of piperidines and other heterocycles. These transformations are critical for accessing new chemical spaces and synthesizing biologically active compounds (Dejaegher, Mangelinckx, & de Kimpe, 2002).

  • Synthesis of Drug-like Compounds : The Friedel-Crafts alkylation of azetidinols, catalyzed by calcium(II), has been employed to synthesize 3,3-diarylazetidines, which can be further derivatized into drug-like molecules. This highlights the role of azetidine derivatives in drug discovery and development (Denis et al., 2018).

Biological Activities

  • Anticancer Activity : Certain azetidin-2-one derivatives have been synthesized and shown to possess antiproliferative activity against human breast cancer cell lines. These findings suggest the potential of azetidine derivatives in cancer therapy research (Chimento et al., 2013).

  • Antibacterial and Antifungal Activities : Azetidine derivatives have been evaluated for their antibacterial, antifungal, and antitubercular activities. This underscores their importance in developing new antimicrobial agents (Sharma et al., 2012).

Synthetic Applications

  • Synthesis of Functionalized Compounds : Research has focused on the synthesis of functionalized azetidines and azetidin-3-ones, employing various strategies including gold-catalyzed oxidation of alkynes. These methodologies facilitate the construction of complex molecules with potential pharmaceutical applications (Ye, He, & Zhang, 2011).

  • Ring Expansion to Pyrrolidines : Azetidine derivatives have been utilized in ring expansion reactions to synthesize pyrrolidines, showcasing the versatility of azetidines in generating diverse heterocyclic compounds (Durrat et al., 2008).

Future Directions

Azetidines, including 3-(2-Chloro-4-methylphenoxy)azetidine, have been the focus of recent advances, trends, and future directions in the field of organic synthesis and medicinal chemistry . They have been used as motifs in drug discovery, polymerization, and chiral templates .

properties

IUPAC Name

3-(2-chloro-4-methylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-7-2-3-10(9(11)4-7)13-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEBGCWUVLGQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CNC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-4-methylphenoxy)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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